4-Chloro-5-methylquinazolin-2-amine
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Overview
Description
4-Chloro-5-methylquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound has a molecular formula of C9H8ClN3 and a molecular weight of 193.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylquinazolin-2-amine typically involves the cyclization of appropriate anthranilic acid derivatives. One common method involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis may also be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-5-methylquinazolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This mechanism is crucial for its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinazolin-2-amine: Similar in structure but lacks the chloro substituent.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Contains a bromophenyl group instead of a chloro and methyl group.
3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione: A quinoline derivative with different substituents
Uniqueness
4-Chloro-5-methylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both chloro and methyl groups on the quinazoline ring enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-5-methylquinazolin-2-amine |
InChI |
InChI=1S/C9H8ClN3/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
IAJJXFQBLNCXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2Cl)N |
Origin of Product |
United States |
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